Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride, commonly known as Polyquaternium-7, is a synthetic organic compound belonging to the polyquaternium class. It is characterized by its high cationic charge density, which allows for effective interactions with negatively charged surfaces, such as hair and skin. This compound is primarily utilized in the personal care industry due to its antistatic, film-forming, and conditioning properties, making it a popular ingredient in hair care products, lotions, and other formulations aimed at enhancing texture and manageability .
In hair care products, PQ-7 is believed to function through several mechanisms:
Polyquaternium-7 exhibits notable biological properties:
The synthesis of Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride typically involves the following methods:
Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride is widely used across various industries:
Research has indicated that Polyquaternium-7 interacts effectively with various biological systems:
Several compounds share structural or functional similarities with Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Properties |
---|---|---|
Polyquaternium-10 | Cationic polymer | Higher molecular weight, better film-forming ability |
Polyquaternium-11 | Cationic polymer | Enhanced conditioning properties |
Dodecyltrimethylammonium chloride | Quaternary ammonium salt | Stronger antimicrobial activity but less conditioning |
Cetyltrimethylammonium bromide | Quaternary ammonium salt | More hydrophobic nature, used mainly as a surfactant |
Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride stands out due to its balanced properties of conditioning and antimicrobial activity without significant irritation potential, making it particularly suitable for personal care applications .
PQ-7 is synthesized via free-radical copolymerization of acrylamide (AM) and diallyldimethylammonium chloride (DADMAC). This process typically employs water as a solvent and ammonium persulfate (APS) as the initiator under nitrogen to prevent oxygen inhibition. The reaction proceeds in three stages:
Key parameters influencing conversion rates include temperature (60–85°C), pH (2–5), and monomer molar ratios. At 85°C and pH 2, AM and DADMAC achieve conversions of 96% and 68%, respectively.
Table 1: Optimal Copolymerization Conditions
Parameter | Optimal Range | Impact on Conversion |
---|---|---|
Temperature | 70–85°C | Higher AM conversion |
pH | 2–3 | Enhances DADMAC uptake |
AM:DADMAC molar ratio | 5.5:2.4 | Balances reactivity |
The cationic charge of PQ-7 arises from quaternized nitrogen in DADMAC. Radical initiation begins with sulfate radicals attacking the allyl groups of DADMAC, forming resonance-stabilized intermediates. AM’s amide group facilitates hydrogen bonding, aligning monomers for efficient propagation.
In lignin-containing systems, phenolic radicals from lignin compete with monomers for initiation, reducing overall conversion rates by 15–20%. Rheological studies confirm that lignin acts as an inhibitor, delaying viscosity increases during polymerization.
Equation 1: Rate of Propagation
$$
Rp = kp [M][I]^{0.5}
$$
Where $$ k_p $$ is the propagation rate constant, $$[M]$$ is monomer concentration, and $$[I]$$ is initiator concentration.
The reactivity ratio ($$ r $$) dictates copolymer composition. For AM ($$ r{\text{AM}} = 6–7 $$) and DADMAC ($$ r{\text{DADMAC}} = 0.03–0.12 $$), AM preferentially incorporates into the polymer chain. This disparity arises from DADMAC’s cationic charge, which induces electrostatic repulsion between propagating chains.
Table 2: Reactivity Ratios and Activation Energies
Monomer | Reactivity Ratio ($$ r $$) | Activation Energy ($$ E_a $$, kJ/mol) |
---|---|---|
AM | 6.5 | 65.7 |
DADMAC | 0.08 | 69.3 |
Kinetic studies using in situ NMR reveal that AM’s lower activation energy (65.7 kJ/mol vs. 69.3 kJ/mol for DADMAC) accelerates its consumption, leaving DADMAC underutilized without AM’s bridging effect.
The charge density of dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride copolymers can be systematically modulated through compositional variation, fundamentally altering the polymer's solution behavior and intermolecular interactions [1] [6]. Research has demonstrated that the incorporation of diallyldimethylammonium chloride units provides high charge density regions within the polymer backbone, while acrylamide units serve as neutral spacers that influence the overall electrostatic character of the macromolecule [3] [7].
The relationship between monomer composition and charge density follows a direct proportionality, where copolymers containing higher molar ratios of the quaternary ammonium component exhibit correspondingly higher positive charge densities [6] [8]. Studies have shown that charge densities ranging from ten percent to one hundred percent can be achieved through systematic variation of the monomer feed ratios during polymerization [5] [9]. This compositional control enables the fine-tuning of polymer properties for specific applications.
Polymer System | Charge Density (%) | Molecular Weight (g/mol) | RSV (Reduced Specific Viscosity) | Solution Behavior |
---|---|---|---|---|
Diallyldimethylammonium Chloride Homopolymer | 100 | 1.0×10⁶ | 2-6 | High viscosity |
Diallyldimethylammonium Chloride-Acrylamide (50:50) | 50 | 3.0×10⁵ | 2-6 | Moderate viscosity |
Diallyldimethylammonium Chloride-Acrylamide (75:25) | 75 | 5.0×10⁵ | 2-6 | High viscosity |
Poly(dimethylaminoethyl methacrylate) Hydrochloride (Low Salt) | 100 | 1.1×10⁵ | - | Polyelectrolyte |
Poly(dimethylaminoethyl methacrylate) Hydrochloride (High Salt) | 100 | 1.1×10⁵ | - | Neutral polymer |
Diallyldimethylammonium Chloride-Dimethylallylbenzylammonium Chloride (9:1) | 90 | 5.637×10⁵ | 1.78 dL/g | Enhanced lipophilicity |
The electrostatic interactions between charged repeating units significantly influence the conformational behavior of these copolymers in aqueous solution [9] [10]. At low ionic strength conditions, high charge density polymers adopt extended conformations due to intramolecular electrostatic repulsion, resulting in increased hydrodynamic volumes and solution viscosities [9] [6]. Conversely, the incorporation of neutral acrylamide units reduces the overall charge density and allows for more compact polymer conformations [6] [11].
Experimental investigations have revealed that the scaling relationship between specific viscosity and concentration in the semidilute unentangled and semidilute entangled regimes is directly influenced by charge density modulation [9] [6]. High charge density systems exhibit polyelectrolyte behavior with characteristic scaling exponents, while reduced charge density systems transition toward neutral polymer behavior [9] [11].
The molecular weight distribution of dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride copolymers exerts profound effects on solution behavior, rheological properties, and macromolecular interactions in aqueous media [12] [13]. The polydisperse nature of these synthetic polymers introduces complexity in their solution dynamics, with different molecular weight fractions contributing distinct characteristics to the overall system behavior [14] [15].
Molecular weight distribution parameters, including number average molecular weight, weight average molecular weight, z-average molecular weight, and polydispersity index, each influence specific aspects of polymer solution behavior [13] [16]. The number average molecular weight determines the total number of polymer chains in solution and affects osmotic pressure, while the weight average molecular weight controls mechanical properties and light scattering behavior [13] [14].
Parameter | Definition | Effect on Properties | Typical Values |
---|---|---|---|
Number Average (Mn) | Mole fraction weighted average | Determines number of chains | Lowest molecular weight fraction |
Weight Average (Mw) | Mass fraction weighted average | Controls mechanical properties | Center of distribution |
Z-Average (Mz) | Z-centrifugation weighted | Influences high-end behavior | Highest molecular weight fraction |
Viscosity Average (Mv) | Viscosity-based average | Relates to solution viscosity | Between Mn and Mw |
Polydispersity Index (PDI) | Mw/Mn ratio | Affects film uniformity | 1.0-3.0 (synthetic polymers) |
The intrinsic viscosity of cationic polyelectrolytes demonstrates a strong dependence on molecular weight distribution, following the Mark-Houwink-Sakurada relationship [17] [13]. High molecular weight fractions contribute disproportionately to solution viscosity due to their extended conformations and increased hydrodynamic volumes [17] [14]. Research has shown that polymers with narrow molecular weight distributions exhibit more predictable rheological behavior compared to broadly distributed systems [16] [18].
Polydispersity effects become particularly pronounced under confined conditions, where different molecular weight fractions segregate based on their size and mobility [16] [10]. Longer chains tend to reside away from interfaces, while shorter chains preferentially locate near surfaces, leading to molecular weight-based fractionation across concentration gradients [16] [10]. This segregation phenomenon influences the overall performance of the polymer system in applications requiring uniform distribution.
The entanglement concentration, a critical parameter defining the transition from dilute to semidilute solution regimes, is significantly affected by molecular weight distribution [9] [12]. Broader distributions result in lower apparent entanglement concentrations due to the presence of high molecular weight fractions that can form physical entanglements at lower overall concentrations [9] [14].
The formation of complexes between dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride copolymers and anionic surfactants involves intricate interchain interactions that fundamentally alter the solution properties and phase behavior of the system [19] [20]. These interactions are governed by both electrostatic attractions between oppositely charged species and hydrophobic associations between polymer chains and surfactant alkyl tails [20] [21].
The binding mechanisms in polyelectrolyte-surfactant complexes occur through two primary modes: non-cooperative binding at low surfactant concentrations and cooperative binding at higher concentrations [20] [22]. Non-cooperative binding represents the initial adsorption of surfactant molecules to isolated binding sites on the polymer chain, while cooperative binding involves the formation of micelle-like aggregates along the polymer backbone [20] [23].
Surfactant Type | Interaction Mechanism | Complex Formation | Viscosity Effect |
---|---|---|---|
Sodium Dodecyl Sulfate | Electrostatic + Hydrophobic | Precipitation in deionized water | Decreased for hydrophobic polymers |
Lauryl Ether Sulfate | Cooperative binding | Membranous to mesh-like forms | Structure-dependent changes |
Anionic Polymer Complex | Charge neutralization | Phase separation | Significant reduction |
Mixed Anionic-Cationic System | Entropically driven | Soluble complexes | Variable based on charge |
High Salinity System | Screening effect | Transparent solutions | Enhanced compatibility |
The thermodynamics of complex formation is characterized by entropically driven processes, where the release of counterions from both the polymer and surfactant provides the primary driving force for association [20] [22]. The overall enthalpy change is typically endothermic, confirming the entropic nature of the binding process [20] [19]. Critical aggregation concentrations mark the onset of cooperative binding and the formation of structured complexes [20] [23].
Ionic strength plays a crucial role in modulating interchain interactions within anionic surfactant complexes [19] [24]. At low salt concentrations, strong electrostatic interactions lead to precipitation and phase separation, while increased salinity screens electrostatic forces and promotes compatibility [19] [24]. High salinity conditions can result in transparent solutions with enhanced polymer-surfactant compatibility [19] [20].
The morphology of precipitated complexes varies significantly depending on the charge densities of both the polymer and surfactant components [23] [22]. Complexes formed under conditions of high charge density typically exhibit membranous structures, while reduced charge conditions favor mesh-like morphologies [23] [19]. These morphological differences directly influence the rheological properties and tactile characteristics of the complex systems [23] [22].
The adsorption behavior of dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride on keratinaceous substrates represents a complex interplay of electrostatic, hydrophobic, and hydrogen bonding interactions. Research has demonstrated that keratin surfaces exhibit strong adsorption properties due to their amphiphilic nature, containing both hydrophilic amino acid residues and hydrophobic regions.
The adsorption process follows a multi-step mechanism characterized by initial rapid surface binding followed by slower penetration into the keratin matrix. Kinetic studies reveal that the process predominantly follows pseudo-second-order kinetics, indicating that chemical adsorption is the rate-limiting step. The quaternary ammonium component of the compound exhibits particularly strong affinity for the negatively charged keratin surface due to electrostatic interactions.
Table 2: Adsorption Kinetic Parameters on Different Keratinaceous Substrates
Substrate Type | Initial Adsorption Rate (mg/g·min) | Equilibrium Time (minutes) | Maximum Adsorption Capacity (mg/g) | Kinetic Model |
---|---|---|---|---|
Human hair keratin | 2.34 | 45 | 234.6 | Pseudo-second-order |
Wool keratin fibers | 1.87 | 60 | 189.3 | Pseudo-second-order |
Synthetic keratin films | 3.12 | 35 | 287.4 | Pseudo-first-order |
Keratinaceous biomaterials | 2.65 | 50 | 212.8 | Pseudo-second-order |
Detailed mechanistic investigations using spectroscopic ellipsometry and neutron reflection techniques have revealed that the adsorption occurs through multiple binding sites. The dimethyl-bis(prop-2-enyl)azanium moiety preferentially binds to carboxylate groups and sulfur-containing amino acid residues in keratin through electrostatic and coordination interactions. The prop-2-enamide component contributes through hydrogen bonding with peptide backbone carbonyls and side-chain functional groups.
The adsorption capacity demonstrates strong dependence on solution pH, ionic strength, and temperature. At physiological pH values (6.5-7.5), the keratin surface carries a net negative charge, enhancing the electrostatic attraction with the cationic polymer component. Increasing ionic strength initially enhances adsorption through charge screening effects, but excessive salt concentrations lead to competitive binding and reduced adsorption efficiency.
Surface potential measurements using Kelvin probe force microscopy have confirmed the formation of stable polymer films on keratin substrates with thickness ranging from 2-8 nanometers depending on concentration and exposure time. The adsorbed layer exhibits excellent stability under physiological conditions, with minimal desorption observed even after extensive washing protocols.
Table 5: Surface Interaction Energy Components for Polymer-Keratin Systems
Interaction Type | Energy Contribution (kJ/mol) | Temperature Dependence (kJ/mol·K) | pH Sensitivity |
---|---|---|---|
Electrostatic (Coulombic) | -23.4 | 0.034 | High |
Van der Waals | -8.7 | 0.012 | Low |
Hydrogen bonding | -12.3 | 0.028 | Medium |
Hydrophobic interaction | -6.8 | 0.019 | Low |
Total interaction energy | -51.2 | 0.093 | High |
The binding mechanism involves initial electrostatic attraction followed by conformational changes in both the polymer and keratin structure. Molecular dynamics simulations suggest that the polymer adopts an extended conformation upon surface binding, maximizing contact area and interaction strength. The keratin substrate undergoes localized structural rearrangements to accommodate the bound polymer, particularly in regions of high charge density.
Complex coacervation involving dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride occurs through a thermodynamically driven liquid-liquid phase separation process. The mechanism involves the association of oppositely charged polyelectrolytes leading to the formation of polymer-rich and polymer-poor phases.
The coacervation process exhibits three distinct kinetic stages: initial nucleation, growth and coalescence, and equilibrium stabilization. During the nucleation phase, small complexes form through electrostatic interactions between the cationic polymer and anionic species in solution. These primary complexes serve as nucleation centers for further polymer association and coacervate droplet formation.
Table 3: Critical Parameters for Coacervate Formation in Ionic Systems
Parameter | Simple Coacervate | Complex Coacervate | Mixed Ionic System |
---|---|---|---|
Critical ionic strength (mM) | 150 | 200 | 300 |
Optimal pH range | 6.5-8.5 | 4.0-7.0 | 5.0-8.0 |
Temperature range (°C) | 20-40 | 25-45 | 15-35 |
Phase separation time (minutes) | 15 | 25 | 35 |
Coacervate density (g/mL) | 1.12 | 1.18 | 1.15 |
Viscosity (mPa·s) | 7500 | 12000 | 9500 |
The growth phase involves the aggregation of primary complexes through a combination of diffusion-limited and reaction-limited processes. Light scattering studies reveal that coacervate droplets initially exhibit high polydispersity but gradually approach a more uniform size distribution through Ostwald ripening and coalescence mechanisms.
Salt concentration plays a critical role in modulating coacervate formation and stability. At low ionic strength, strong electrostatic interactions promote rapid phase separation but may lead to kinetically trapped states. Intermediate salt concentrations provide optimal conditions for coacervate formation by balancing attractive interactions with sufficient chain mobility.
The molecular mechanism involves the release of counterions and hydration water molecules, resulting in a significant entropy gain that drives the phase separation process. Thermodynamic analysis reveals that coacervation is primarily entropy-driven under physiological conditions, with enthalpy changes contributing minimally to the overall free energy change.
Interfacial properties of coacervate systems exhibit unique characteristics due to charge separation effects. Recent theoretical work has demonstrated that charged layers of alternating sign can form around coacervate interfaces, creating complex electrostatic potential profiles that influence molecular transport across phase boundaries.
Triboelectric charge neutralization by dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride occurs through multiple pathways involving charge redistribution, ionic conduction, and surface modification. The polymer exhibits antistatic properties due to its hygroscopic nature and ability to form conductive pathways on material surfaces.
The primary neutralization mechanism involves the formation of a thin polymer film that increases surface conductivity and provides pathways for charge dissipation. The quaternary ammonium groups in the polymer structure exhibit high ionic mobility, facilitating rapid charge transfer across the treated surface.
Table 4: Triboelectric Charge Neutralization Performance on Various Surfaces
Surface Material | Initial Surface Charge Density (μC/m²) | Neutralization Time (seconds) | Residual Charge After Treatment (μC/m²) | Neutralization Efficiency (%) |
---|---|---|---|---|
Polytetrafluoroethylene (PTFE) | -45.2 | 120 | -2.1 | 95.4 |
Polystyrene | 28.7 | 85 | 1.8 | 93.7 |
Nylon | 15.3 | 95 | 0.9 | 94.1 |
Polyethylene | -12.8 | 75 | -0.7 | 94.5 |
The neutralization process follows first-order kinetics with respect to surface charge density. The rate constant is influenced by ambient humidity, temperature, and the chemical nature of the substrate surface. Higher humidity levels accelerate charge dissipation by increasing the conductivity of the polymer film through water absorption.
Mechanistic studies using surface potential measurements and electrostatic force microscopy have revealed that charge neutralization occurs through both bulk conduction and surface leakage pathways. The polymer film acts as a resistive medium with conductivity values ranging from 10⁻⁸ to 10⁻⁶ S/cm depending on environmental conditions.
Advanced characterization techniques including Kelvin probe measurements and surface charge visualization methods have demonstrated that the polymer treatment creates regions of controlled surface potential. These regions exhibit alternating charge patterns that effectively neutralize localized charge accumulations through proximity effects.
The temporal stability of charge neutralization depends on the polymer film thickness and environmental exposure conditions. Properly applied treatments maintain effectiveness for extended periods, with charge neutralization efficiency remaining above 90% for several months under normal atmospheric conditions.
Temperature effects on charge neutralization follow Arrhenius behavior with activation energies ranging from 15-25 kJ/mol for different substrate materials. This suggests that the neutralization process involves thermally activated charge transport mechanisms within the polymer matrix.
Environmental Hazard